molecular formula C12H9ClO B12003073 1-Chloro-3-phenoxybenzene CAS No. 6452-49-9

1-Chloro-3-phenoxybenzene

Katalognummer: B12003073
CAS-Nummer: 6452-49-9
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: BMURONZFJJPAOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3-phenoxybenzene is an organic compound with the molecular formula C12H9ClO. It is a chlorinated derivative of phenoxybenzene, characterized by a chlorine atom attached to the benzene ring at the 1-position and a phenoxy group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-3-phenoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of phenol with chlorobenzene in the presence of a base, such as sodium hydroxide, to form the phenoxybenzene intermediate. This intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-3-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-phenoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-chloro-3-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and phenoxy group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediate complexes and subsequent substitution or addition reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Chloro-3-phenoxybenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The position of the chlorine atom and phenoxy group affects the compound’s behavior in various chemical reactions, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

6452-49-9

Molekularformel

C12H9ClO

Molekulargewicht

204.65 g/mol

IUPAC-Name

1-chloro-3-phenoxybenzene

InChI

InChI=1S/C12H9ClO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H

InChI-Schlüssel

BMURONZFJJPAOK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.